The synthesis of 1-(2,4-dimethylphenyl)-4-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine involves several key steps:
The molecular structure of 1-(2,4-dimethylphenyl)-4-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine features:
The presence of these heterocycles enhances the compound's stability and reactivity. The compound's structure can be represented by its canonical SMILES notation: CC1=CC(=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N)C
.
Chemical reactions involving 1-(2,4-dimethylphenyl)-4-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically include:
The mechanism of action for compounds like 1-(2,4-dimethylphenyl)-4-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amines often involves:
This dual action mechanism allows for potential applications in both antimicrobial and anticancer therapies .
The physical and chemical properties of 1-(2,4-dimethylphenyl)-4-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amines include:
Property | Value |
---|---|
Molecular Weight | 338.39 g/mol |
Solubility | Soluble in organic solvents (e.g., DMSO) |
Melting Point | Not specified |
Purity | Typically ≥ 95% |
These properties are crucial for determining the compound's suitability for various applications in research and industry.
The applications of 1-(2,4-dimethylphenyl)-4-(3-thien-2-yldihydrazonoyl)-triazol derivatives include:
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3